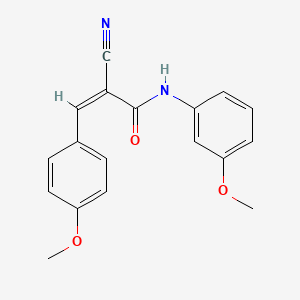

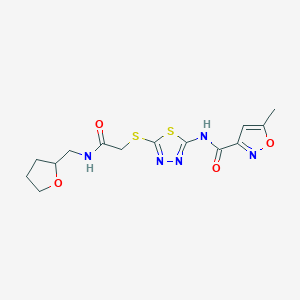

![molecular formula C21H19N3O4S2 B2550270 2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912624-81-8](/img/structure/B2550270.png)

2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a thiazolo[5,4-b]pyridine derivative . Thiazolo[5,4-b]pyridine derivatives have been gaining attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . They have remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridines involves several steps. A classical method for the synthesis of heterocyclic moiety based on thiazolo[5,4-b]pyridine involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[5,4-b][1,3]thiazole . The reaction was carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes give conjugated products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[5,4-b]pyridines are complex and involve multiple steps. For instance, the synthesis of thiazolo[5,4-b]pyridines from functionalized thiazole involves the Jacobsen cyclization of thioamide . The reaction was carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes gives conjugated products .Scientific Research Applications

- Researchers have investigated the antitumor properties of this compound. Its structure suggests potential interactions with cellular targets involved in cancer progression. Further studies are needed to elucidate its mechanism of action and efficacy against specific tumor types .

- The thiazole ring in this compound has been associated with antibacterial activity. Scientists have synthesized similar derivatives and evaluated their effectiveness against bacterial strains. Investigating its impact on bacterial cell membranes and enzymes could provide valuable insights .

- Compounds containing thiazole rings often exhibit antioxidant effects. Researchers have explored the ability of this compound to scavenge free radicals and protect cells from oxidative damage. Understanding its antioxidant mechanisms could have implications for health and disease prevention .

- Given the diverse biological activities of thiazoles, this compound has also been studied for potential antiviral properties. Researchers have examined its impact on viral replication and entry mechanisms. Future work may reveal its suitability as an antiviral agent .

- Inflammation plays a crucial role in various diseases. Some thiazole derivatives exhibit anti-inflammatory properties. Investigating whether this compound modulates inflammatory pathways could lead to novel therapeutic strategies .

- Researchers have synthesized various analogs of this compound, varying substituents at different positions. By systematically altering the structure, they aim to understand the SAR and optimize its biological activity. Insights from these studies can guide drug design and development .

Antitumor Activity

Antibacterial Potential

Antioxidant Properties

Antiviral Investigations

Anti-Inflammatory Effects

Structure-Activity Relationship (SAR) Studies

Future Directions

Thiazolo[5,4-b]pyridine derivatives have been gaining attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . They have remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications . This suggests that there could be potential future research directions in exploring their applications in the field of organic electronics.

properties

IUPAC Name |

2,5-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S2/c1-13-15(20-23-17-8-5-11-22-21(17)29-20)6-4-7-16(13)24-30(25,26)19-12-14(27-2)9-10-18(19)28-3/h4-12,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUDLXUYXWKTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

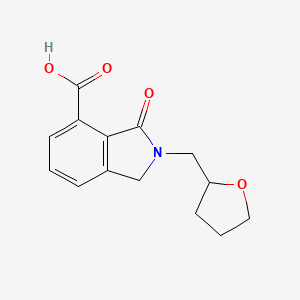

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)

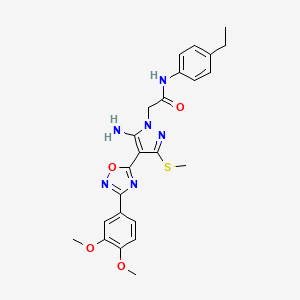

![6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2550193.png)

methanone](/img/structure/B2550194.png)

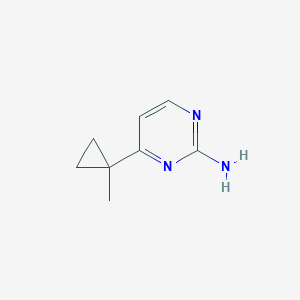

![butyl 6-[(5E)-5-[3-(6-butoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2550195.png)

![6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550204.png)

![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2550205.png)